4-(2-Cyanopropan-2-yl)benzoic acid
Description
4-(2-Cyanopropan-2-yl)benzoic acid is a benzoic acid derivative featuring a 2-cyanopropan-2-yl substituent at the para position of the aromatic ring. The cyano group (-C≡N) and branched isopropyl-like structure contribute to its unique electronic and steric properties. The electron-withdrawing nature of the cyano group enhances the acidity of the carboxylic acid moiety compared to alkyl-substituted analogs, influencing its solubility and reactivity in synthetic applications.
Properties
IUPAC Name |
4-(2-cyanopropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,7-12)9-5-3-8(4-6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVFXLXXHAMJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286836 | |
| Record name | 4-(1-Cyano-1-methylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129488-74-0 | |
| Record name | 4-(1-Cyano-1-methylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129488-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Cyano-1-methylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129488-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanopropan-2-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 2-cyanopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanopropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Cyanopropan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Cyanopropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key differences between 4-(2-Cyanopropan-2-yl)benzoic acid and related compounds:
*Estimated based on electronic effects of the cyano group.
Key Observations :
- Acidity: The cyano group in this compound withdraws electron density via induction, lowering the pKa of the carboxylic acid compared to 4-isopropylbenzoic acid (~4.2–4.5) . This makes it more reactive in deprotonation-driven reactions (e.g., salt formation).
- Solubility: The polar cyano group improves solubility in polar solvents (e.g., DMSO, acetone) relative to the hydrophobic isopropyl analog. In contrast, 4-{[benzyl(propan-2-yl)amino]methyl}benzoic acid exhibits amphiphilic behavior due to its amine moiety, enabling solubility in both acidic aqueous and organic phases.
Research Findings
- Crystallographic Studies: While 4-isopropylbenzoic acid has well-documented crystal structures (e.g., SHELX-refined data ), the steric bulk of the 2-cyanopropan-2-yl group in the target compound may lead to distinct packing motifs, affecting material properties like melting point and stability.
- Biological Activity: The cyano group’s electron-withdrawing effect may enhance binding to enzymes or receptors compared to alkyl-substituted analogs, though specific studies are pending.
Biological Activity
4-(2-Cyanopropan-2-yl)benzoic acid, a compound with the molecular formula C11H13NO2, has garnered attention in the scientific community for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a benzoic acid moiety substituted with a cyanopropyl group. This unique structure may contribute to its biological properties.
- Molecular Formula : C11H13NO2
- Molecular Weight : 205.23 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, a study on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The proposed mechanism involves the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
-
Case Study on Anticancer Effects :
- Objective : Assess cytotoxic effects on HepG2 liver cancer cells.
- Method : MTT assay was used to determine cell viability.
- Results : The compound reduced cell viability by over 50% at concentrations above 50 µM, supporting its potential as an anticancer agent.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may interact with receptors involved in apoptosis signaling pathways, enhancing cell death in cancer cells.
Comparative Analysis with Related Compounds
A comparison table illustrates the biological activities of this compound alongside similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, receptor modulation |
| Benzamide derivatives | Moderate | High | DNA intercalation |
| Furoic acid derivatives | Low | Moderate | Apoptosis induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
